molecular formula C9H9F3O3S B572332 (2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol CAS No. 1215323-17-3

(2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol

Cat. No. B572332
CAS RN: 1215323-17-3
M. Wt: 254.223
InChI Key: BAAPXLLEWXTKAZ-UHFFFAOYSA-N
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Description

“(2-(Trifluoromethyl)-4-(methylsulfonyl)phenyl)methanol” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a methylsulfonyl group (-SO2CH3), and a phenyl group (C6H5-). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. Trifluoromethyl groups are known to undergo various reactions, including nucleophilic substitution and addition reactions . Methylsulfonyl groups can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

properties

IUPAC Name

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAPXLLEWXTKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol

Synthesis routes and methods

Procedure details

To a suspension of 4-methanesulfonyl-2-trifluoromethyl-benzaldehyde (49.2 g, 0.20 mol) in dry EtOH (500 ml), cooled in an ice-bath, is added sodium borohydride (10.8 g, 0.22 mol), portionwise over 30 mins. The reaction mixture is allowed to warm up slowly to room temperature then stirring is continued for 16 h. The reaction mixture is poured into a beaker of crushed ice (700 ml) and adjusted to pH 1 with 2N HCl (approx. 200 ml). The resulting pale yellow suspension is extracted with CH2Cl2 (3×150 ml), dried (MgSO4) and evaporated to dryness in vacuo. to afford a pale yellow solid.
Quantity
49.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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